molecular formula C20H19ClFN3OS2 B2549577 N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223778-88-8

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2549577
M. Wt: 435.96
InChI Key: DWRWJWBUQAGUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of aniline derivative with POCl3 in acetate, as described in one of the papers . This suggests that the synthesis of N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide could also involve similar reagents and steps, such as the use of an appropriate aniline derivative and acylating agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as NMR, IR, and X-ray diffraction analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of the compound . The presence of substituents such as chloro, fluoro, and thiophenyl groups would influence the molecular geometry and electronic distribution, which can be studied using these analytical techniques.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention the biological activity of similar compounds. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown antibacterial activity and can interact synergistically with certain antibacterial drugs . This implies that the compound may also engage in chemical reactions relevant to biological systems, such as drug-bacteria interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the papers do not provide specific data on the compound , they do offer insights into the properties of similar compounds. For instance, the lack of significant cytotoxic potential in preliminary tests for a related compound suggests that N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide may also exhibit low toxicity, which is an important property for clinical applications .

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, revealing a series of reactions leading to the formation of these compounds. The chemical structures of these derivatives were confirmed through various spectroscopic methods, including 1H NMR, IR, and Mass spectra, indicating precise and targeted synthesis strategies for novel compounds with potential biological activities (Sunder & Maleraju, 2013).

Biological Activity

Another significant area of research involves evaluating the biological activity of synthesized compounds. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide were assessed for their anti-inflammatory activity. Certain compounds among these derivatives exhibited significant anti-inflammatory effects, highlighting the therapeutic potential of these synthesized compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial Properties

Further research delved into the antimicrobial properties of sulfide and sulfone derivatives of a similar structural family, underscoring the potential of these compounds in combating microbial infections. The synthesized compounds demonstrated activity against both Gram-negative and Gram-positive bacteria, as well as fungal strains, indicating a broad spectrum of antimicrobial efficacy that could be harnessed for developing new antimicrobial agents (Badiger et al., 2013).

Pharmaceutical Applications

The pharmaceutical applications of these compounds extend beyond their biological activities, as seen in studies focused on their pharmacological profiles. For example, compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have been investigated for their receptor binding profiles and behavioral effects, providing insights into their potential therapeutic applications in neuropharmacology and other medical fields (Okuyama et al., 1999).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS2/c21-14-11-13(6-7-15(14)22)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWJWBUQAGUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.